physical properties of 2,4-Dimethylthiazole-5-carboxylic acid
physical properties of 2,4-Dimethylthiazole-5-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylthiazole-5-carboxylic acid (CAS No: 53137-27-2) is a highly functionalized thiazole (B1198619) derivative that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] Its structural features make it a versatile intermediate for the synthesis of various bioactive molecules, including potential anti-inflammatory and analgesic drugs.[4] An understanding of its physical properties is paramount for its effective application in synthesis, formulation, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical characteristics of 2,4-Dimethylthiazole-5-carboxylic acid, details the standard experimental methodologies for their determination, and illustrates the interplay of these properties in the context of drug development.
Quantitative Physical Properties
The have been compiled from various sources. The data is summarized in the table below for clarity and comparative analysis. It is important to note the variability in reported melting points, which may be attributed to different experimental conditions or sample purities.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂S | [2][4][5] |
| Molecular Weight | 157.19 g/mol | [4][5] |
| Appearance | White to yellow to orange powder or crystals | [4][6] |
| Melting Point | 235 °C (decomposition) | [1][3][7] |
| 234 °C (decomposition) | [4] | |
| 232-238 °C | [8] | |
| 124 °C | [6] | |
| Boiling Point | 306.16 °C at 760 mmHg (Predicted) | [1][3][6] |
| Density | 1.341 g/cm³ (Predicted) | [1][3][6] |
| Flash Point | 138.96 °C (Predicted) | [1][3] |
| 234 °C | [5] | |
| Vapor Pressure | 0.000342 mmHg at 25°C (Predicted) | [1][3] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml) | [2][6] |
| LogP (Octanol/Water) | 1.46 (Predicted) | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Experimental Protocols
The determination of the physical properties listed above relies on standardized analytical techniques. Below are detailed methodologies for key experiments.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting temperature (Tm).
Methodology:
-
Calibration: The DSC instrument is calibrated using a standard with a known melting point and heat of fusion, such as indium.[9]
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[9][10] An empty, sealed aluminum pan is prepared for use as a reference.[9][10]
-
Analysis: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 2-10 °C/min) under a dynamic inert atmosphere, such as nitrogen (50 mL/min).[9]
-
Data Acquisition: The instrument records the heat flow to the sample versus the temperature. The melting point is identified as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak corresponds to the heat of fusion.[9][11]
Boiling Point Determination (Micro Method)
For small sample quantities, the micro boiling point or Thiele tube method is employed. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.[3]
-
Heating: The apparatus is heated gently and gradually.[12] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.[3][7]
-
Boiling Point Reading: The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[3][7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[4]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., phosphate-buffered saline, ethanol).[8] This ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][6][8]
-
Phase Separation: After equilibration, the suspension is allowed to stand. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration through an inert syringe filter (e.g., PTFE).[1][6]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.[1][6] The resulting concentration is reported as the solubility at the specified temperature.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (P) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between two immiscible liquid phases, typically n-octanol and water. LogP is the logarithm of this ratio.
Methodology:
-
Phase Pre-saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mixed and shaken together to ensure mutual saturation. The two phases are then separated.[2][13][14]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (or added from a DMSO stock).[15] The pre-saturated n-octanol and aqueous buffer are then combined in a flask at a defined volume ratio.
-
Equilibration: The flask is agitated for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14][15]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.[13]
-
Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each phase is determined by a suitable analytical method like LC-MS or HPLC.[2][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]
Relevance of Physical Properties in Drug Development
The are not merely standalone data points; they are interconnected characteristics that critically influence its potential as a pharmaceutical intermediate. The following diagram illustrates the logical relationships between these properties and key stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. who.int [who.int]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. enamine.net [enamine.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scielo.br [scielo.br]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. chymist.com [chymist.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
